molecular formula C12H16ClN3O B2856857 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-29-5

3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

Cat. No. B2856857
CAS RN: 1389310-29-5
M. Wt: 253.73
InChI Key: YUEKVTVGEZSGNJ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride” is a chemical compound that is utilized extensively in scientific research. It’s available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as the one , can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the other reactants involved .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in over twenty classes of pharmaceuticals. The compound can serve as a key intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, and piperidinones. These derivatives have significant pharmacological applications .

Cyclization Reactions

The compound’s structure lends itself to cyclization reactions, which are fundamental in creating heterocyclic compounds. These reactions are essential for the synthesis of complex organic molecules that have potential applications in medicinal chemistry .

Biological Activity Studies

The pyrrolidine moiety within the compound is known for its presence in several biologically active molecules. Research into the biological activities of this compound could lead to the discovery of new pharmacological properties, such as antioxidant, anti-inflammatory, or neuropharmacological activities .

Development of Anticancer Agents

Quinazolinone derivatives have been associated with anticancer properties. The compound could be used as a precursor in the synthesis of novel quinazolinone-based anticancer agents, contributing to the development of new therapeutic options .

Anti-Infective Drug Synthesis

The structural framework of the compound is similar to that found in many anti-infective agents. It could be utilized in the synthesis of new drugs with antibacterial, antifungal, antiparasitic, and anthelmintic properties .

Synthesis of Benzodiazepine Analogues

Quinazoline oxides, closely related to the compound , are valuable intermediates in the synthesis of benzodiazepine analogues. These analogues are important for their anxiolytic, hypnotic, and muscle relaxant properties .

Anti-Hyperglycemic Research

Pyrrolidine alkaloids have shown promise in anti-hyperglycemic activities. The compound could be investigated for its potential use in treating diabetes or related metabolic disorders .

Organ Protective Applications

Research has indicated that pyrrolidine alkaloids possess organ protective activities. This compound could be explored for its potential in protecting organs from damage due to various diseases or conditions .

Future Directions

The future directions for “3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry and drug discovery. It could also involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKVTVGEZSGNJ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

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